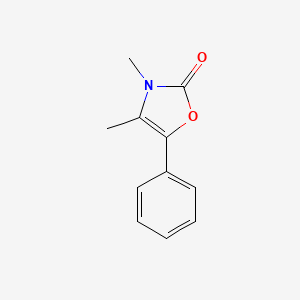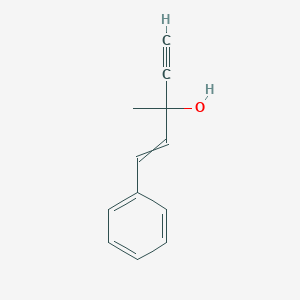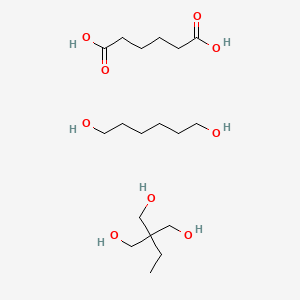
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol: is a compound that combines three distinct chemical entities: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol, hexanedioic acid, and hexane-1,6-diol. Each of these components has unique properties and applications in various fields, including organic synthesis, polymer chemistry, and industrial manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound can be synthesized through the aldol condensation reaction of n-butyraldehyde and formaldehyde under alkaline conditions.
Hexanedioic acid:
Hexane-1,6-diol: This diol is synthesized by the hydrogenation of adipic acid esters or by the reduction of adipic acid.
Industrial Production Methods:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Industrially, this compound is produced in large quantities for use in the manufacture of alkyd resins, high-gloss coatings, and ion exchange resins.
Hexanedioic acid: Industrial production involves the oxidation of cyclohexane in the presence of air and a catalyst, followed by purification steps.
Hexane-1,6-diol: Produced industrially through the catalytic hydrogenation of adipic acid esters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Hexanedioic acid can be reduced to hexane-1,6-diol.
Substitution: These compounds can participate in various substitution reactions, such as esterification and etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acidic or basic catalysts are used depending on the specific reaction.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, diols.
Substitution: Esters, ethers.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a precursor in the synthesis of various polymers and resins .
- Employed in the production of coatings and adhesives.
Biology
- Utilized in the preparation of biodegradable polymers for medical applications.
Medicine
- Investigated for use in drug delivery systems due to its biocompatibility.
Industry
Mecanismo De Acción
The mechanism of action for these compounds varies based on their application:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Acts as a crosslinking agent in polymer chemistry, enhancing the mechanical properties of the resulting materials.
Hexanedioic acid: Functions as a monomer in the production of nylon and other polyamides.
Hexane-1,6-diol: Serves as a building block in the synthesis of polyurethanes and other polymers.
Comparación Con Compuestos Similares
1,1,1-Trimethylolpropane: Similar to 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol but with different branching.
Adipic acid: Another name for hexanedioic acid, widely used in the production of nylon.
1,6-Hexanediol: Similar to hexane-1,6-diol, used in the production of polyurethanes.
Uniqueness:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Unique due to its multifunctional hydroxyl groups, making it highly versatile in polymer synthesis.
Hexanedioic acid: Known for its role in producing durable and flexible nylon fibers.
Hexane-1,6-diol: Valued for its ability to impart flexibility and toughness to polyurethanes.
Propiedades
Número CAS |
56266-32-1 |
|---|---|
Fórmula molecular |
C18H38O9 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C6H10O4.C6H14O3.C6H14O2/c7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;7-8H,1-6H2 |
Clave InChI |
CYRLVLGZIQDFER-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Números CAS relacionados |
56266-32-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
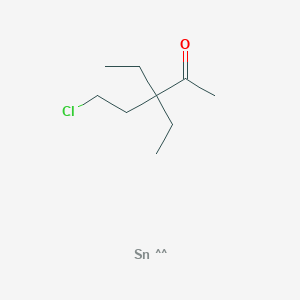
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
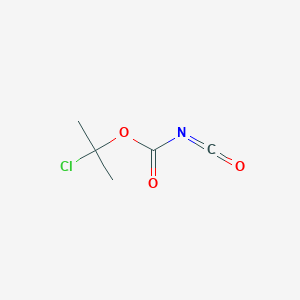
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)

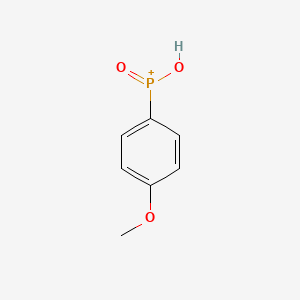

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
